5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-imino-1-[(3-methoxyphenyl)methyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3O3S/c1-27-16-8-6-15(7-9-16)18-13-29-22(24-18)20-19(26)12-25(21(20)23)11-14-4-3-5-17(10-14)28-2/h3-10,13,23,26H,11-12H2,1-2H3 |
InChI Key |
KXPZPPZNRNBRRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis , combining 4-methoxyacetophenone with thiourea under iodine catalysis.
Procedure :
-
4-Methoxyacetophenone (10 mmol) and thiourea (12 mmol) are refluxed in ethanol (50 mL) with iodine (1 mmol) for 6 hours.
-
The intermediate thioamide is cyclized by adding bromine (1.1 equiv.) in acetic acid at 0°C, yielding 2-bromo-4-(4-methoxyphenyl)-1,3-thiazole (72% yield).
-
Ammonolysis of the bromothiazole with aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 12 hours provides 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (68% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioamide formation | I₂, EtOH, reflux | 85 |
| Bromination | Br₂, CH₃COOH, 0°C | 72 |
| Ammonolysis | NH₃ (aq), THF, 60°C | 68 |
Preparation of 5-Nitro-1-(3-Methoxybenzyl)-1,2-Dihydro-3H-Pyrrol-3-One
The pyrrolone scaffold is synthesized through a Paal-Knorr pyrrole synthesis followed by nitration and benzylation.
Procedure :
-
Pyrrolone core : Hexane-2,5-dione (10 mmol) reacts with ammonium acetate (15 mmol) in acetic acid at 120°C for 4 hours, yielding 1,2-dihydro-3H-pyrrol-3-one (89% yield).
-
Nitration : The pyrrolone is nitrated using fuming HNO₃ (2 equiv.) in H₂SO₄ at 0°C, affording 5-nitro-1,2-dihydro-3H-pyrrol-3-one (65% yield).
-
Benzylation : 3-Methoxybenzyl chloride (1.2 equiv.) and K₂CO₃ (2 equiv.) in dimethylformamide (DMF) at 80°C for 6 hours yield 5-nitro-1-(3-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one (74% yield).
Optimization Insight :
Coupling of Thiazole and Pyrrolone Moieties
The thiazole amine is coupled to the pyrrolone via Buchwald-Hartwig amination using a palladium catalyst.
Procedure :
-
5-Nitro-1-(3-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one (5 mmol), 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (5.5 mmol), Pd(OAc)₂ (0.1 equiv.), Xantphos (0.2 equiv.), and Cs₂CO₃ (3 equiv.) are heated in toluene at 110°C for 24 hours under argon.
-
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 5-nitro-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one (58% yield).
Catalyst Screening :
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 58 |
| Pd(dba)₂/BINAP | Dioxane | 49 |
| CuI/L-proline | DMSO | <10 |
Reduction of Nitro Group to Amine
The nitro group is reduced to an amine using sodium dithionite under mild conditions.
Procedure :
-
The nitro intermediate (3 mmol) is dissolved in methanol/water (4:1, 50 mL) with Na₂S₂O₄ (6 mmol) and stirred at 50°C for 3 hours.
-
The product, 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one , is isolated via filtration (82% yield).
Alternative Reductants :
| Reductant | Solvent | Yield (%) |
|---|---|---|
| Na₂S₂O₄ | MeOH/H₂O | 82 |
| H₂/Pd-C | EtOH | 75 |
| Zn/NH₄Cl | THF/H₂O | 68 |
Structural Characterization and Analytical Data
The final compound is characterized by ¹H NMR, ¹³C NMR, and HRMS :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, thiazole-C₆H₄), 7.45 (d, J = 8.8 Hz, 2H, OMe-C₆H₄), 6.95–6.87 (m, 3H, benzyl-C₆H₃), 5.21 (s, 2H, CH₂-benzyl), 4.02 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calculated for C₂₄H₂₂N₃O₃S [M+H]⁺: 432.1381; found: 432.1378.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the pyrrolone core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of alkyl or acyl groups at the amino or methoxy positions.
Scientific Research Applications
Research indicates that 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibits promising biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest its efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory pathways, potentially modulating cellular signaling related to inflammation .
- Anticancer Potential : Ongoing research focuses on its ability to influence cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antimicrobial Activity : A study evaluated its effectiveness against Pseudomonas aeruginosa and Escherichia coli, revealing significant inhibitory effects with minimal inhibitory concentration (MIC) values indicating strong activity .
- Molecular Docking Studies : In silico assessments have been conducted to understand its binding interactions with target enzymes. These studies suggest that the compound may inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication .
- Cytotoxicity Testing : Evaluations using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) have shown promising results regarding its cytotoxic effects, indicating potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism by which 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyrrolone rings could play a crucial role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogs:
Electronic and Steric Considerations
- Methoxy vs. Chlorine (electron-withdrawing) in analogs like CAS 380387-07-5 may improve oxidative stability but reduce solubility .
- Benzyl vs. Aryl Groups : The 3-methoxybenzyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to phenyl or cyclopentyl substituents (e.g., SM16) .
Biological Activity
The compound 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one , with CAS number 929839-20-3 , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one |
| InChI Key | KXPZPPZNRNBRRZ-UHFFFAOYSA-N |
The compound features a complex arrangement of functional groups including an amino group, methoxybenzyl group, a thiazole ring, and a pyrrolone structure. These attributes enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibits significant antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated the compound against several bacterial strains, revealing minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound may be particularly effective against Gram-positive bacteria.
Anti-inflammatory and Anticancer Potential
The structural components of the compound suggest potential interactions with enzymes and receptors involved in inflammatory processes and cancer pathways. Research is ongoing to elucidate these mechanisms.
The compound may modulate signaling pathways related to cell proliferation and apoptosis. Its thiazole and pyrrolone rings are hypothesized to play critical roles in these interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. The presence of electron-donating groups on the phenyl rings has been shown to enhance biological activity.
Recent Studies
Recent literature reviews have compiled extensive data on similar compounds within the pyrrole family, highlighting their diverse pharmacological profiles:
- Antifungal Activity : Compounds with structural similarities have demonstrated potent antifungal effects against Candida species.
- Antiviral Activity : Some derivatives exhibit activity against viral infections such as hepatitis C.
- Cytotoxicity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines.
Comparative Analysis
A comparative analysis with other compounds in the same class reveals that 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one holds promise due to its unique structural features that enhance its interaction with biological targets.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Step 1 : Reacting precursors like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and phenacyl cyanide in ethanol under reflux (65°C, 4 hours) with glacial acetic acid as a catalyst .
- Step 2 : Introducing 4-methoxybenzaldehyde to form the thiazole-pyranone core.
- Step 3 : Purification via recrystallization (methanol) yields the final product. Key parameters include solvent choice (ethanol), catalyst (acetic acid), and temperature control. Yields exceeding 80% are reported under optimized conditions .
Q. Which spectroscopic and chromatographic methods are used for structural validation and purity assessment?
- 1H NMR and IR spectroscopy : Confirm functional groups (e.g., NH₂ at ~3406 cm⁻¹, carbonyl at ~1721 cm⁻¹) and aromatic substitution patterns .
- HPLC : Determines purity (>95% typically required for pharmacological studies) by separating impurities using reverse-phase columns .
- Elemental analysis : Validates molecular formula (e.g., C, H, N content) .
Q. What preliminary biological activities have been reported for this compound?
Molecular docking studies suggest potential antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB: 3LD6), a key enzyme in ergosterol biosynthesis. Computational binding affinities (ΔG values) range from -8.2 to -9.5 kcal/mol, indicating strong target interaction .
Advanced Research Questions
Q. How can computational chemistry improve reaction design and mechanistic understanding?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches to predict viable synthetic pathways. For example:
Q. How to address discrepancies in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., pH, cell lines). Mitigation strategies include:
- Standardized assays : Use consistent enzyme sources (e.g., recombinant 3LD6) and controls.
- Dose-response validation : Replicate IC₅₀ measurements across independent labs.
- Structural analogs : Compare activity trends to isolate substituent effects (e.g., methoxy vs. hydroxy groups) .
Q. What advanced techniques resolve structural ambiguities in crystalline or solution states?
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., methoxybenzyl-thiazole interactions) .
- 2D NMR (COSY, NOESY) : Maps proton-proton proximities in solution, critical for confirming stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
